molecular formula C12H24N2O3 B2844794 Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate CAS No. 1099649-48-5

Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate

Cat. No.: B2844794
CAS No.: 1099649-48-5
M. Wt: 244.335
InChI Key: SEBMOPXGIBQMCM-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a chemical compound with the molecular formula C12H24N2O3 It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate are currently unknown . As a new compound, its effects on various biochemical pathways have not been fully explored. Future studies may reveal its influence on specific pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
  • Morpholine

Uniqueness

Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is unique due to its specific structural features, such as the presence of both an ester group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(3-morpholin-4-ylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-2-17-12(15)4-6-13-5-3-7-14-8-10-16-11-9-14/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMOPXGIBQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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